1-(Chloromethyl)-1-cyclopentylcyclopentane
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Overview
Description
1-(Chloromethyl)-1-cyclopentylcyclopentane is an organic compound characterized by a chloromethyl group attached to a cyclopentyl ring, which is further bonded to another cyclopentyl ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-1-cyclopentylcyclopentane typically involves the chlorination of cyclopentylmethane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the process is conducted at elevated temperatures to facilitate the reaction.
Chemical Reactions Analysis
1-(Chloromethyl)-1-cyclopentylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopentylcarboxylic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-1-cyclopentylcyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving chlorinated hydrocarbons.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-cyclopentylcyclopentane involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparison with Similar Compounds
1-(Chloromethyl)-1-cyclopentylcyclopentane can be compared with other chlorinated cycloalkanes, such as:
1-Chloromethylcyclopentane: Similar structure but lacks the additional cyclopentyl ring.
1-(Chloromethyl)-1-methylcyclopentane: Contains a methyl group instead of a cyclopentyl group.
1,2-Dichlorocyclopentane: Contains two chlorine atoms on the cyclopentane ring. The uniqueness of this compound lies in its dual cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H19Cl |
---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
1-(chloromethyl)-1-cyclopentylcyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-3-4-8-11)10-5-1-2-6-10/h10H,1-9H2 |
InChI Key |
AZYOBGYJPRNHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCCC2)CCl |
Origin of Product |
United States |
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